4-(Butylnitroamino)-1-butanol
Overview
Description
4-(Butylnitroamino)-1-butanol, also known as NBAB, is a nitroalkylamino alcohol compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been shown to have a cytotoxic effect on cancer cells, making it a promising candidate for further research.
Scientific Research Applications
Metabolic Activation and Inhibition
NNK undergoes metabolic activation in mouse lung microsomes, producing various metabolites including NNAL. The enzymes involved in NNK metabolism and the inhibitory effects of certain compounds like isothiocyanates, which are found in cruciferous vegetables, have been examined. Isothiocyanates have been observed to inhibit the carcinogenesis of NNK, highlighting potential pathways for cancer prevention strategies (Smith et al., 1990).
Biomarker for Exposure
NNAL, a metabolite of NNK, serves as a biomarker for exposure to tobacco-specific nitrosamines. Methods have been developed for the sensitive detection of NNAL in biological samples, facilitating epidemiological studies on the exposure to carcinogenic compounds in tobacco smoke (Jacob et al., 2008).
Genotypic Variability in Metabolism
The metabolism of NNK and its metabolites, including NNAL, can exhibit significant variability among individuals, influenced by genetic variations in metabolizing enzymes. Understanding these genetic factors is crucial for assessing individual risks associated with tobacco exposure and potential therapeutic interventions (Wiener et al., 2004).
Analytical Detection Methods
Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry, have been developed for the detection of NNAL in various matrices, improving the accuracy and sensitivity of exposure assessment studies (Xia et al., 2005).
Mechanism of Action
Target of Action
The primary target of N-butyl-N-(4-hydroxybutyl)nitramide, also known as 4-(Butylnitroamino)-1-butanol, is the urothelium in the bladder . The urothelium is the epithelial lining of the urinary bladder and plays a crucial role in the barrier function of the bladder.
Mode of Action
N-butyl-N-(4-hydroxybutyl)nitramide interacts with its target, the urothelium, by inducing high-level invasive tumors
Biochemical Pathways
It’s known that the compound induces bladder cancer in rodents, which suggests it may affect pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
It’s known that the compound is excreted in the urine and stored in the bladder, where it comes into contact with the urothelium . This suggests that the compound may have a high bioavailability in the bladder.
Result of Action
The primary result of N-butyl-N-(4-hydroxybutyl)nitramide’s action is the induction of high-level invasive tumors in the bladder . This is a significant molecular and cellular effect, as it leads to the development of bladder cancer.
properties
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)nitramide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-6-9(10(12)13)7-4-5-8-11/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKIBLCDVUWGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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